

Application Notes and Protocols for **cis-4-(Aminomethyl)cyclohexanol hydrochloride**

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *cis-4-(Aminomethyl)cyclohexanol hydrochloride*

Cat. No.: B2889535

[Get Quote](#)

Version: 1.0

Abstract

This document provides a comprehensive guide for the safe handling, storage, and application of **cis-4-(Aminomethyl)cyclohexanol hydrochloride** (CAS No: 1236132-25-4). Primarily geared towards researchers, scientists, and professionals in the field of drug development, these notes synthesize critical technical data with field-proven best practices. The protocols herein are designed to ensure the integrity of the compound and the safety of laboratory personnel.

Introduction and Compound Profile

cis-4-(Aminomethyl)cyclohexanol hydrochloride is a bifunctional organic compound featuring a cyclohexane ring with both an aminomethyl and a hydroxyl group in a cis configuration.^[1] This specific stereochemistry influences its physical properties and reactivity, making it a valuable building block in medicinal chemistry.^[1] Its hydrochloride salt form generally enhances solubility in aqueous media, a desirable characteristic for many pharmaceutical applications.^[1]

This compound serves as a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including mucolytic agents like ambroxol hydrochloride.^[1] Its structural motifs are also explored in the development of antihypertensive drugs and other therapeutic

agents due to the molecule's ability to engage in hydrogen bonding and electrostatic interactions with biological targets.[\[1\]](#)

Chemical and Physical Properties

A summary of the key physicochemical properties of **cis-4-(Aminomethyl)cyclohexanol hydrochloride** is presented in the table below for quick reference.

Property	Value	Source(s)
CAS Number	1236132-25-4	[1]
Molecular Formula	C ₇ H ₁₆ ClNO	[1] [2]
Molecular Weight	165.66 g/mol	[1] [2]
Appearance	White to off-white solid	
Melting Point	193-200 °C	[3]
Solubility	Soluble in polar solvents like water, methanol, and DMSO. [4]	
Sensitivity	Moisture sensitive (Hygroscopic)	[1] [3]

Safety and Hazard Communication

As a hydrochloride salt, **cis-4-(Aminomethyl)cyclohexanol hydrochloride** requires careful handling to mitigate risks associated with corrosive and irritant properties. The following guidelines are based on general safety protocols for similar chemical entities and hydrochloride salts.[\[5\]](#)[\[6\]](#)

GHS Hazard Identification (Anticipated)

While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, related compounds and the hydrochloride functional group suggest the following GHS classifications should be anticipated.

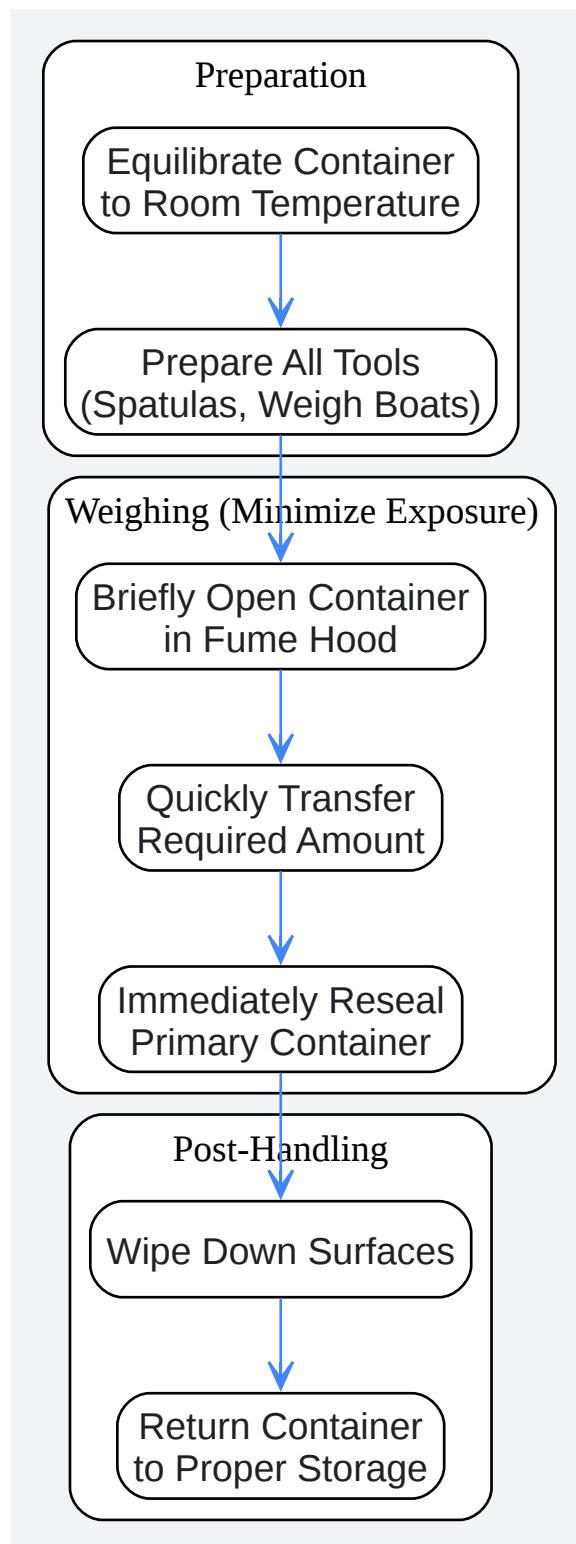
- Pictograms:
 - GHS05: Corrosion
 - GHS07: Exclamation Mark
- Signal Word:Danger
- Potential Hazard Statements:
 - H302: Harmful if swallowed.
 - H314: Causes severe skin burns and eye damage.[5][6]
 - H318: Causes serious eye damage.
 - H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE)

Adherence to a strict PPE protocol is mandatory when handling this compound.

- Eye Protection: Wear chemical safety goggles that conform to EN166 or NIOSH-approved standards.[7]
- Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber) inspected for integrity before each use.[7]
- Skin and Body Protection: A lab coat is required. For larger quantities or when there is a significant risk of splashing, consider additional protective clothing.[7]
- Respiratory Protection: Handle in a well-ventilated area, preferably within a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.[7]

Storage and Handling Protocols


The hygroscopic nature of **cis-4-(Aminomethyl)cyclohexanol hydrochloride** is a critical factor in its storage and handling.[1][3] Absorption of atmospheric moisture can lead to physical changes such as clumping and may compromise the compound's chemical integrity.[8]

Long-Term Storage Protocol

- Container: Store the compound in its original, tightly sealed container.
- Atmosphere: For optimal stability, store under an inert atmosphere (e.g., nitrogen or argon).
[\[3\]](#)
- Temperature: Maintain storage at 2-8°C.[\[3\]](#)
- Location: The storage location should be a dry, cool, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[\[7\]](#)
- Desiccation: For bulk containers, consider placing desiccant pouches in the headspace to absorb any intruding moisture.[\[9\]](#) Ensure the desiccant does not come into direct contact with the compound.[\[9\]](#)

Workflow for Handling and Weighing

The primary objective during handling is to minimize exposure to the atmosphere.[\[8\]](#)[\[10\]](#)

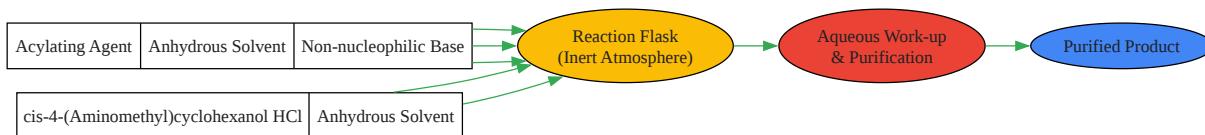
[Click to download full resolution via product page](#)

Caption: Workflow for handling hygroscopic compounds.

Causality Behind the Protocol:

- Equilibration (Step A): Allowing the container to warm to room temperature before opening prevents condensation of moist air on the cold compound, which would compromise its integrity.
- Speed and Environment (Steps C-E): The hygroscopic nature of the compound necessitates that weighing be performed as swiftly as possible to limit moisture absorption from the air. [10] A fume hood provides a controlled environment, protecting the user from inhaling fine particles.
- Immediate Resealing (Step E): This is the most critical step to preserve the bulk material for future use.[10]

Application in a Synthetic Workflow: A General Protocol


cis-4-(Aminomethyl)cyclohexanol hydrochloride is often used as a nucleophile in organic synthesis. The following is a generalized, illustrative protocol for its use in an acylation reaction.

General Acylation Reaction Protocol

- Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen), dissolve the acylating agent (e.g., an acid chloride or anhydride) in a suitable anhydrous aprotic solvent (e.g., Dichloromethane or Tetrahydrofuran).
- Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) to the reaction mixture. This is crucial to neutralize the hydrochloride salt and deprotonate the primary amine, rendering it nucleophilic.
- Nucleophile Addition: In a separate flask, dissolve the **cis-4-(Aminomethyl)cyclohexanol hydrochloride** in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the reaction mixture at a controlled temperature (often 0°C to room temperature) to manage any exotherm.
- Reaction Monitoring: Allow the reaction to stir for a predetermined time. Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

- Work-up and Purification: Once the reaction is complete, quench the reaction mixture (e.g., with water or a saturated ammonium chloride solution). Perform an aqueous work-up to remove water-soluble byproducts. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by column chromatography or recrystallization.

[Click to download full resolution via product page](#)

Caption: General experimental workflow for acylation.

Spill and Waste Management

- Spills: In case of a small spill, carefully sweep up the solid material, avoiding dust generation.^[7] Place it in a suitable, labeled container for disposal. Clean the spill area thoroughly with soap and water.
- Waste Disposal: Dispose of unused material and waste in accordance with local, state, and federal regulations.^[11] Do not allow the chemical to enter drains or waterways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-4-(Aminomethyl)cyclohexanol hydrochloride|1236132-25-4 [benchchem.com]

- 2. cis-4-(Aminomethyl)cyclohexanol hydrochloride 97% | CAS: 1236132-25-4 | AChemBlock [achemblock.com]
- 3. 56239-26-0 CAS MSDS (cis-4-Aminocyclohexanol hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. cis-4-(Aminomethyl)cyclohexanecarboxylic acid hydrochloride (3667-38-7) for sale [vulcanchem.com]
- 5. carlroth.com [carlroth.com]
- 6. geneseo.edu [geneseo.edu]
- 7. fishersci.com [fishersci.com]
- 8. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 9. researchgate.net [researchgate.net]
- 10. tutorchase.com [tutorchase.com]
- 11. cis-4-Aminocyclohexanol hydrochloride - Safety Data Sheet [chemicalbook.com]
- To cite this document: BenchChem. [Application Notes and Protocols for cis-4-(Aminomethyl)cyclohexanol hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2889535#handling-and-storage-guidelines-for-cis-4-aminomethyl-cyclohexanol-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com